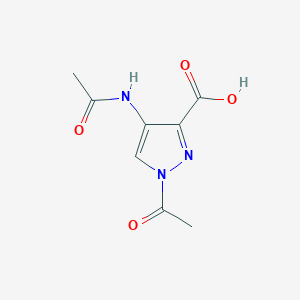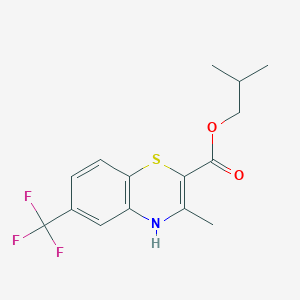
1-Acetyl-4-(acetylamino)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-4-(acetylamino)-1H-pyrazole-3-carboxylic acid, commonly known as APAC, is a heterocyclic organic compound with the chemical formula C9H10N4O4. It is a pyrazole derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. APAC has shown promising results in various scientific research studies, including anti-inflammatory and anti-cancer activities.
科学的研究の応用
APAC has been studied extensively for its potential applications in the field of medicinal chemistry. It has shown promising results in various scientific research studies, including anti-inflammatory and anti-cancer activities. APAC has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activation of NF-κB signaling pathway. It has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
作用機序
The mechanism of action of APAC is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the suppression of NF-κB signaling pathway. APAC has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects
APAC has been shown to have anti-inflammatory and anti-cancer activities. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activation of NF-κB signaling pathway. APAC has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
実験室実験の利点と制限
One of the advantages of using APAC in lab experiments is its high yield and purity, which allows for accurate and reproducible results. However, one of the limitations of using APAC is its potential toxicity, which may require careful handling and disposal.
将来の方向性
There are several future directions for APAC research, including:
1. Further studies on the mechanism of action of APAC to better understand its anti-inflammatory and anti-cancer activities.
2. Development of new synthetic methods for APAC to improve its yield and purity.
3. Evaluation of the potential of APAC as a therapeutic agent for the treatment of inflammatory and cancerous diseases.
4. Investigation of the potential of APAC as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, APAC is a heterocyclic organic compound with promising potential applications in the field of medicinal chemistry. It has shown anti-inflammatory and anti-cancer activities and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on APAC may lead to the development of new drugs with improved efficacy and safety profiles for the treatment of inflammatory and cancerous diseases.
合成法
The synthesis of APAC can be achieved by the reaction of 1,3-dimethyl-5-acetylpyrazole with acetic anhydride and ammonium acetate. The reaction takes place in the presence of a catalyst, such as sulfuric acid or phosphoric acid, and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain APAC in high yield and purity.
特性
IUPAC Name |
4-acetamido-1-acetylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-4(12)9-6-3-11(5(2)13)10-7(6)8(14)15/h3H,1-2H3,(H,9,12)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYUVVZERZWNLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1C(=O)O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-(acetylamino)-1H-pyrazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-4-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B389491.png)
![3-(4-Benzhydryl-1-piperazinyl)-1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-pyrrolidinedione](/img/structure/B389492.png)
![1-benzyl-9a-[(E)-2-(4-fluorophenyl)ethenyl]-9,9-dimethyl-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one](/img/structure/B389493.png)
![6-Amino-3-methyl-2'-oxo-1'-(2-phenylethyl)spiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B389494.png)
![8-(3-Chlorophenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B389497.png)
![8-[4-(Dimethylamino)phenyl]-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B389498.png)
![11,11-dimethyl-8-(3,4,5-trimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B389499.png)
![8-(4-Pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one](/img/structure/B389500.png)
![11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389505.png)
![9-Phenyl-6-[4-(trifluoromethyl)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389507.png)
![6-(3,4-Dimethoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389508.png)
![6-(2,3-Dimethoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389511.png)

![9-(4-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389514.png)